molecular formula C18H25FN2O3S B15116578 4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine

4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine

Katalognummer: B15116578
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: DLRVRWMQWCTIBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and fluoromethylation. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and fluoromethylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to thiols.

    Substitution: Nucleophilic substitution reactions at the fluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the fluoromethyl position.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group may enhance its binding affinity and selectivity, while the sulfonyl group can influence its solubility and stability. The piperidine ring is often involved in modulating the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Methyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine
  • 4-(Chloromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine
  • 4-(Bromomethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine

Uniqueness

4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

Eigenschaften

Molekularformel

C18H25FN2O3S

Molekulargewicht

368.5 g/mol

IUPAC-Name

[4-(fluoromethyl)piperidin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C18H25FN2O3S/c19-14-15-8-12-20(13-9-15)18(22)16-4-6-17(7-5-16)25(23,24)21-10-2-1-3-11-21/h4-7,15H,1-3,8-14H2

InChI-Schlüssel

DLRVRWMQWCTIBC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.